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Compound of Interest

Compound Name: (S)-Azepan-3-amine

Cat. No.: B186748 Get Quote

Introduction

(S)-Azepan-3-amine is a chiral cyclic amine of interest in medicinal chemistry and drug

development due to its presence as a scaffold in various biologically active molecules. A

thorough understanding of its spectroscopic properties is fundamental for its identification,

characterization, and quality control in research and manufacturing settings. This technical

guide provides a comprehensive overview of the predicted nuclear magnetic resonance (NMR),

infrared (IR), and mass spectrometry (MS) data for (S)-Azepan-3-amine. Detailed

experimental protocols for acquiring this data are also presented, along with a generalized

workflow for spectroscopic analysis.

Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for (S)-Azepan-3-amine.

These predictions are based on established principles of spectroscopy and data from

analogous chemical structures.

Table 1: Predicted ¹H NMR Data for (S)-Azepan-3-amine
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~ 3.0 - 3.2 m 1H H-3

~ 2.6 - 2.9 m 2H H-2, H-7

~ 1.5 - 1.9 m 6H H-4, H-5, H-6

~ 1.4 (broad s) s 3H -NH₂, -NH

Table 2: Predicted ¹³C NMR Data for (S)-Azepan-3-amine

Chemical Shift (δ) ppm Assignment

~ 50 - 55 C-3

~ 45 - 50 C-2, C-7

~ 25 - 35 C-4, C-5, C-6

Table 3: Predicted IR Spectroscopy Data for (S)-Azepan-3-amine

Wavenumber (cm⁻¹) Intensity Assignment

3300 - 3500 Medium, Sharp (doublet) N-H stretch (primary amine)

3250 - 3400 Medium, Broad N-H stretch (secondary amine)

2850 - 2960 Strong C-H stretch (aliphatic)

1580 - 1650 Medium N-H bend (primary amine)

1020 - 1250 Medium C-N stretch

665 - 910 Broad
N-H wag (primary & secondary

amine)

Table 4: Predicted Mass Spectrometry Data for (S)-Azepan-3-amine
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m/z Interpretation

114 [M]⁺ (Molecular Ion)

97 [M - NH₃]⁺

85 [M - C₂H₅]⁺

71 [M - C₃H₇]⁺

56 [C₄H₈]⁺ or [C₃H₆N]⁺

44 [C₂H₆N]⁺

30 [CH₄N]⁺

Experimental Protocols
The following are generalized yet detailed protocols for obtaining the spectroscopic data for

(S)-Azepan-3-amine.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework and connectivity of the molecule.

Methodology:

Sample Preparation:

Accurately weigh 5-10 mg of (S)-Azepan-3-amine.

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g.,

CDCl₃, D₂O, or DMSO-d₆) in a clean, dry vial.

Filter the solution through a pipette containing a small plug of glass wool into a 5 mm NMR

tube to remove any particulate matter.

Ensure the height of the solution in the NMR tube is sufficient for analysis (typically around

4-5 cm).

¹H NMR Spectroscopy:
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Acquire a one-dimensional ¹H NMR spectrum on a spectrometer with a field strength of

400 MHz or higher.

Set the spectral width to encompass a range of 0-14 ppm.

Employ a standard single-pulse sequence.

The acquisition time should be set to 2-4 seconds with a relaxation delay of 1-5 seconds.

[1]

Acquire a sufficient number of scans (typically 8-16) to achieve an adequate signal-to-

noise ratio.[1]

To confirm the presence of exchangeable protons (N-H), a D₂O exchange experiment can

be performed by adding a drop of D₂O to the NMR tube and re-acquiring the spectrum.

¹³C NMR Spectroscopy:

Acquire a one-dimensional ¹³C NMR spectrum using a proton-decoupled pulse sequence.

[1]

Set the spectral width to cover a range of 0-220 ppm.[1]

The acquisition time should be 1-2 seconds with a relaxation delay of 2-5 seconds.[1]

A higher number of scans (from 128 to several thousand) will be necessary depending on

the sample concentration to achieve a good signal-to-noise ratio.[1]

Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.

Methodology:

Sample Preparation:

As (S)-Azepan-3-amine is likely a liquid at room temperature, it can be analyzed as a

neat liquid.
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Place a small drop of the sample between two salt plates (e.g., NaCl or KBr) to create a

thin film.

Data Acquisition:

Use a Fourier-Transform Infrared (FTIR) spectrometer.

Acquire a background spectrum of the empty sample compartment.

Place the prepared sample in the spectrometer's sample holder.

Scan the sample over the mid-infrared range, typically 4000-400 cm⁻¹.[2]

The final spectrum is obtained by ratioing the sample spectrum against the background

spectrum.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

Sample Preparation:

Prepare a dilute solution of (S)-Azepan-3-amine in a volatile solvent such as methanol or

acetonitrile.

Ionization:

Utilize a soft ionization technique like Electrospray Ionization (ESI) to observe the

protonated molecular ion [M+H]⁺ with minimal fragmentation.[2]

Alternatively, Electron Ionization (EI) can be used to induce fragmentation and provide

structural information.

Mass Analysis:

Acquire a full scan mass spectrum to determine the mass-to-charge ratio (m/z) of the

molecular ion and any fragment ions.
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For accurate mass determination and confirmation of the elemental composition, High-

Resolution Mass Spectrometry (HRMS) should be performed.[2]

To gain further structural insights, tandem mass spectrometry (MS/MS) can be employed

to induce and analyze the fragmentation of the molecular ion.[2]

Visualization of Analytical Workflow
The following diagram illustrates a generalized workflow for the spectroscopic analysis of a

chemical compound like (S)-Azepan-3-amine.
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Click to download full resolution via product page

Caption: General workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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